molecular formula C15H10F3NO4S B6312747 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde CAS No. 1357626-68-6

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde

Cat. No.: B6312747
CAS No.: 1357626-68-6
M. Wt: 357.3 g/mol
InChI Key: CLGDDDISKJJGOC-UHFFFAOYSA-N
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Description

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde is a chemical compound with the molecular formula C15H10F3NO4S and a molecular weight of 357.3 g/mol. This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a benzaldehyde moiety, making it a complex and interesting molecule for various chemical applications.

Preparation Methods

The synthesis of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde under controlled conditions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and inhibition due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect enzyme activity and cellular processes, making the compound useful in biochemical studies .

Comparison with Similar Compounds

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde can be compared with similar compounds such as:

    3-Nitro-4-(trifluoromethyl)benzaldehyde: Similar in structure but lacks the trifluoromethylthio group, which can affect its reactivity and applications.

    4-(Trifluoromethyl)benzaldehyde: Lacks both the nitro and trifluoromethylthio groups, making it less complex and with different chemical properties.

The presence of the trifluoromethylthio group in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

IUPAC Name

4-[2-methyl-4-(trifluoromethylsulfanyl)phenoxy]-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO4S/c1-9-6-11(24-15(16,17)18)3-5-13(9)23-14-4-2-10(8-20)7-12(14)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGDDDISKJJGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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